molecular formula C15H17ClN2O5S2 B2933235 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795090-04-8

3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2933235
CAS No.: 1795090-04-8
M. Wt: 404.88
InChI Key: GVFSUPAYUVZCQB-UHFFFAOYSA-N
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Description

3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a 5-chloro-2-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiazolidine-2,4-dione moiety, which is known to interact with various biological targets.

Medicine

Medicinally, compounds containing the thiazolidine-2,4-dione core are often explored for their antidiabetic and anti-inflammatory properties. This specific compound could be a candidate for drug development targeting similar pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, the thiazolidine-2,4-dione ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar applications.

    Troglitazone: A related compound that was used as an antidiabetic drug but was withdrawn due to safety concerns.

Uniqueness

What sets 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core with a piperidine ring and a sulfonylated aromatic group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFSUPAYUVZCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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